4-Carboxy Tolbutamide-d9 Ethyl Ester
Description
4-Carboxy Tolbutamide-d9 Ethyl Ester (CAS: Not explicitly provided; TRC Code: C183207) is a deuterated derivative of the sulfonylurea drug Tolbutamide. This compound serves as a critical reference standard in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies, due to its isotopic labeling (nine deuterium atoms) and esterified carboxylic acid group. It is structurally characterized by a 4-carboxybenzenesulfonylurea backbone with an ethyl ester group and deuterium substitution at the butyl side chain . The deuterium labeling enhances its utility as an internal standard by minimizing isotopic interference in quantitative assays.
Production of this compound is "made-to-order," with stringent handling requirements due to its controlled status, short shelf life, and sensitivity to degradation, necessitating adherence to specific storage protocols .
Properties
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-ZYWCKPJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Modifications
The synthesis begins with 4-nitrobenzoic acid derivatives. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (e.g., Pd/C under H₂), yielding 4-aminobenzoic acid. Subsequent sulfonylation introduces the sulfonylurea moiety, critical for biological activity.
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH, 25°C | Convert nitro to amine | 85–92 |
| Sulfonylation | ClSO₃H, NH₂CONH₂, DCM | Form sulfonylurea bridge | 78–84 |
Deuterium Incorporation Techniques
Deuterium is introduced at nine positions on the butyl side chain via deuterium exchange or deuterated reagent substitution. A common approach involves treating intermediates with deuterium oxide (D₂O) under acidic or basic conditions, enabling H-D exchange at β-hydrogen sites.
Key Reaction:
\text{R-H} + \text{D}2\text{O} \rightarrow \text{R-D} + \text{HOD} \quad (\text{H}2\text{SO}_4, 80°C, 24\,h})
| Method | Reagents | Temperature (°C) | Deuteration Efficiency (%) |
|---|---|---|---|
| Acidic exchange | D₂O, H₂SO₄ | 80 | 95–98 |
| Alkaline exchange | D₂O, NaOH | 60 | 88–92 |
Esterification of the Carboxylic Acid Group
The carboxylic acid at the 4-position is esterified using deuterated ethanol (C₂D₅OD) under acidic catalysis (e.g., H₂SO₄), forming the ethyl ester while preserving isotopic purity.
| Parameter | Optimal Value |
|---|---|
| Molar ratio (acid:alcohol) | 1:3 |
| Catalyst concentration | 2% H₂SO₄ |
| Reaction time | 6–8 h |
| Yield | 89–94% |
Industrial Production Strategies
Scaling the synthesis to industrial levels requires addressing challenges in deuterium retention, cost efficiency, and purity control.
Large-Scale Deuterium Exchange
Industrial reactors utilize continuous-flow systems to maximize deuterium incorporation. For example, a plug-flow reactor with D₂O circulation achieves >99% deuteration in 12 hours, minimizing reagent waste.
| Variable | Industrial Setup | Lab-Scale Equivalent |
|---|---|---|
| Reactor volume | 500 L | 1 L |
| D₂O consumption | 10 L/kg product | 2 L/kg product |
| Energy input | 15 kWh/kg | 5 kWh/kg |
Catalytic Esterification
Continuous esterification employs solid acid catalysts (e.g., Amberlyst-15) to enhance efficiency. This method reduces reaction time to 2 hours and eliminates aqueous workup, streamlining production.
| Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|
| Amberlyst-15 | 70 | 97 |
| H₂SO₄ | 80 | 94 |
| PTSA | 75 | 91 |
Reaction Optimization and Challenges
Isotopic Purity Maintenance
Deuterium loss during synthesis is mitigated by:
Byproduct Formation and Mitigation
Common byproducts include non-deuterated analogs and over-esterified derivatives. Chromatographic purification (e.g., reverse-phase HPLC) resolves these, with purity thresholds >99.5% achieved.
| Byproduct | Cause | Remediation |
|---|---|---|
| Non-deuterated Tolbutamide | Incomplete H-D exchange | Repeat deuteration cycle |
| Di-esterified derivative | Excess ethanol | Adjust stoichiometry |
Analytical Validation of Synthesis
Post-synthesis analysis ensures structural fidelity and isotopic enrichment.
Spectroscopic Confirmation
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions, forming the corresponding carboxylic acid derivative.
Hydrolysis is pivotal in metabolic pathways, where hepatic enzymes convert the ester to its active carboxylated form .
Oxidation and Reduction
The compound’s sulfonylurea backbone and aromatic ring enable redox transformations:
Oxidation
-
Aromatic Methyl Oxidation : The p-methyl group oxidizes to a carboxyl group via cytochrome P450 enzymes, forming 4-Carboxy Tolbutamide-d9 .
-
Side-Chain Oxidation : Butyl side chains may undergo β-oxidation, though deuterium substitution slows this process.
Reduction
-
Nitrile Reduction : While not directly observed in this compound, related piperidine intermediates undergo nitrile-to-amine reductions using LiAlH₄ .
Substitution Reactions
The sulfonamide group participates in nucleophilic substitutions, enabling structural modifications:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Aminoalkylation | 2-Phenylethyl bromide | K₂CO₃, DMF, 70°C | N-Alkylated derivatives |
| Acylation | Propionic anhydride | Hünig’s base, RT | N-Propionylated analogs |
Deuterium-Specific Effects
Deuterium incorporation at nine positions alters reaction kinetics:
-
Metabolic Stability : Deuteration reduces CYP450-mediated oxidation rates, prolonging half-life.
-
Isotope Effects : Kinetic isotope effects (KIEs) of 2–5 are observed in in vitro hydrolysis studies .
Synthetic Modifications
Key steps in its synthesis include:
Stability Under Storage
Scientific Research Applications
4-Carboxy Tolbutamide-d9 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Tolbutamide and its derivatives.
Biology: Employed in metabolic studies to trace the metabolic pathways of Tolbutamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tolbutamide.
Mechanism of Action
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It stimulates insulin release from pancreatic beta cells by inhibiting potassium channels, leading to depolarization and subsequent calcium influx. This process enhances insulin secretion, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
4-Carboxy Tolbutamide-d9 Methyl Ester (TRC C183192): Differs by a methyl ester group instead of ethyl.
4-Carboxy Tolbutamide (CAS 2224-10-4): Non-deuterated, non-esterified parent metabolite.
Hydroxy Tolbutamide-d9 : Features a hydroxyl group instead of a carboxylic acid.
Comparative Data Table
Key Differences
- Deuterium vs. Non-deuterated: Deuterated versions avoid isotopic overlap in mass spectrometry, ensuring accurate quantification, whereas non-deuterated analogues are used for metabolite identification .
- Regulatory Status: The deuterated ethyl ester is a controlled substance with restricted distribution, unlike its non-deuterated counterpart .
Analytical Performance
- Mass Spectrometry: The ethyl ester’s molecular ion (m/z 342.5 for deuterated) shows a +9 Da shift compared to non-deuterated Tolbutamide derivatives, enabling precise quantification .
- Chromatography : Ethyl esters generally elute later than methyl esters in reverse-phase systems due to increased hydrophobicity .
Biological Activity
Introduction
4-Carboxy Tolbutamide-d9 Ethyl Ester (CAS No. 1185126-97-9) is a deuterated derivative of tolbutamide, a sulfonylurea used primarily in the management of type 2 diabetes. This compound has gained attention in pharmacological studies due to its potential effects on glucose metabolism and its role as a stable isotope for metabolic studies. This article delves into the biological activity of this compound, examining its pharmacokinetics, pharmacodynamics, and interactions with other substances.
| Property | Value |
|---|---|
| Molecular Formula | C14H11D9N2O5S |
| Molar Mass | 337.44 g/mol |
| Melting Point | >300 °C (dec) |
| Solubility | Slightly soluble in DMSO, Methanol, and Water |
| Appearance | White to Off-White solid |
| Storage Conditions | Hygroscopic, -20°C under inert atmosphere |
This compound functions similarly to its parent compound tolbutamide by stimulating insulin secretion from pancreatic beta cells. It acts by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels (K_ATP channels). This closure results in depolarization of the beta cell membrane, opening voltage-gated calcium channels and promoting calcium influx, which ultimately enhances insulin release.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using various animal models. The compound exhibits:
- Increased Bioavailability : Studies indicate that deuterated compounds like 4-Carboxy Tolbutamide-d9 can have altered metabolic pathways leading to increased bioavailability compared to their non-deuterated counterparts.
- Half-life and Clearance : The presence of deuterium can slow down metabolic clearance, potentially leading to prolonged action in the body.
Case Study: Interaction with Pomegranate Juice
A study investigated the interaction between tolbutamide and pomegranate juice (PJ), noting that PJ significantly improved the pharmacodynamic effects of tolbutamide. The combination resulted in:
- Improved Antinociceptive Activity : Enhanced pain relief compared to tolbutamide alone.
- Reduction in Serum Glucose Levels : The combination group showed a significant decrease in blood glucose levels compared to the control group treated with tolbutamide alone.
Summary of Results
| Parameter | Control Group (Diabetic) | Tolbutamide Alone | Tolbutamide + Pomegranate Juice |
|---|---|---|---|
| Serum Glucose Level | High | Moderate | Low |
| Insulin Level | Low | Moderate | High |
| Biomarkers (AST, ALT) | Elevated | Reduced | Significantly Reduced |
Pharmacodynamic Effects
The pharmacodynamic effects of this compound reveal its potential in managing diabetes-related complications:
- Lipid Profile Improvement : Significant reductions in serum cholesterol and triglycerides were observed when combined with PJ.
- Biomarker Modulation : The combination therapy led to decreased levels of liver enzymes (AST, ALT), indicating improved liver function.
Q & A
Q. What strategies optimize chiral resolution of this compound in enantioselective chromatography?
- Methodology : Test chiral stationary phases (CSPs) like cyclodextrin derivatives or macrocyclic glycopeptides. For example, mandelic acid ethyl ester analogs show temperature-dependent enantioselectivity on octakis CSPs, suggesting similar conditions (e.g., 25°C, isothermal elution) could enhance resolution. Validate methods using polarimetric detection or chiral MS/MS fragmentation patterns .
Q. How can researchers reconcile contradictory data on the hydrolytic stability of ethyl ester derivatives in biological matrices?
- Methodology : Perform stability assays under simulated physiological conditions (pH 7.4, 37°C) with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to distinguish enzymatic vs. non-enzymatic hydrolysis. Use deuterium labeling to track hydrolysis products via isotope dilution mass spectrometry. Cross-validate findings with in vivo rodent models to resolve discrepancies between in vitro and in vivo stability .
Q. What analytical parameters are critical for validating this compound in LC-MS/MS-based quantification?
- Methodology :
- Selectivity : Ensure baseline separation from structurally similar metabolites (e.g., 4-Carboxy Tolbutamide Methyl Ester-d9) using gradient elution.
- Sensitivity : Optimize ion source parameters (e.g., collision energy, declustering potential) to enhance signal-to-noise ratios for low-abundance analytes.
- Accuracy/Precision : Perform spike-recovery experiments in biological matrices (plasma, urine) with deuterated internal standards to correct for matrix effects .
Methodological Notes
- Experimental Design : Include controls for isotopic exchange (e.g., incubate deuterated compounds in deuterium-depleted solvents) to confirm label stability .
- Data Analysis : Use multivariate regression models to correlate CYP2C enzyme activity with metabolic clearance rates, adjusting for covariates like protein binding and hepatic blood flow .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
